molecular formula C9H9IO2 B2961540 2-Iodo-4,5-dimethylbenzoic acid CAS No. 35149-23-6

2-Iodo-4,5-dimethylbenzoic acid

Cat. No.: B2961540
CAS No.: 35149-23-6
M. Wt: 276.073
InChI Key: UJPYLBURWVNVJI-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethylbenzoic acid (CAS 1829-21-6) is a halogenated aromatic carboxylic acid featuring an iodine atom at the 2-position and methyl groups at the 4- and 5-positions of the benzene ring. Its molecular formula is C₉H₉IO₂, with a calculated molecular weight of 276.07 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex molecules .

Properties

IUPAC Name

2-iodo-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPYLBURWVNVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35149-23-6
Record name 35149-23-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-4,5-dimethylbenzoic acid can be synthesized from 2-Iodo-4,5-dimethylbenzaldehyde. The synthesis involves the oxidation of 2-Iodo-4,5-dimethylbenzaldehyde using reagents such as sodium chlorite, sodium dihydrogen phosphate, and hydrogen peroxide in a mixture of water and acetonitrile at a temperature of 10°C for 3 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids.

    Reduction Reactions: Products with reduced carboxylic acid groups, such as alcohols.

Scientific Research Applications

2-Iodo-4,5-dimethylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-iodo-4,5-dimethylbenzoic acid with analogs differing in substituent positions, functional groups, or ring systems. Key physical, chemical, and application-based distinctions are highlighted.

Substituent Position Variants

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
2-Iodo-3,4-dimethylbenzoic acid 35149-23-6 C₉H₉IO₂ 276.07 Iodo (2-), Methyl (3,4-) Altered steric hindrance; reduced electronic effects at the 4,5-positions compared to the target compound .
4-Hydroxy-3,5-dimethylbenzoic acid 4919-37-3 C₉H₁₀O₃ 166.17 Hydroxy (4-), Methyl (3,5-) Replaces iodine with a hydroxyl group, increasing polarity and acidity (mp 222–226°C) .

Functional Group Variants

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences
2-Iodo-4,5-dimethylbenzaldehyde 1094026-85-3 C₉H₉IO 260.07 Aldehyde (CHO) Lacks the carboxylic acid group, making it less acidic but reactive in nucleophilic additions .
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester 1093973-19-3 C₁₁H₁₃IO₄ 336.12 Ester (COOEt), Methoxy (4,5-) Esterification reduces acidity; methoxy groups enhance electron density, altering reactivity .
2-Iodo-4,5-dimethylbenzenamine 117832-17-4 C₈H₁₀IN 247.08 Amine (NH₂) Basic amino group instead of acidic carboxylic acid (mp 51–52.5°C) .

Heterocyclic Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ring System Key Differences
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid 1261635-51-1 C₇H₇IO₂S 282.10 Thiophene (sulfur-containing) Sulfur atom alters aromaticity and electronic properties; lower solubility in polar solvents compared to benzene derivatives .

Biological Activity

2-Iodo-4,5-dimethylbenzoic acid (IDMBA) is an aromatic compound characterized by the presence of an iodine atom and two methyl groups attached to a benzoic acid framework. Its molecular formula is C₉H₉IO₂, with a molecular weight of approximately 276.07 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features that influence its biological activity.

The biological activity of IDMBA is largely attributed to its functional groups, which enable it to interact with various biomolecules such as enzymes and receptors. The iodine substituent and the dimethyl groups at specific positions on the benzene ring enhance its reactivity and binding affinity. The compound can undergo several chemical reactions, including substitution, oxidation, and reduction, leading to products that may exhibit distinct biological properties.

Table 1: Key Chemical Reactions of IDMBA

Reaction TypeDescription
Substitution Replacement of the iodine atom with other substituents.
Oxidation Conversion of methyl groups into carboxylic acids.
Reduction Transformation of carboxylic acid groups into alcohols.

Biological Activity

Research indicates that IDMBA exhibits various biological activities, including cytotoxicity and modulation of enzyme activity. Its interaction with cytochrome P450 enzymes suggests a potential role in drug metabolism.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that IDMBA can inhibit the proliferation of cancer cell lines while exhibiting lower toxicity towards normal cells. The IC50 values for IDMBA against certain cancer cell lines indicate its potential as an anticancer agent.

  • Case Study : In a study examining the effects of IDMBA on Hep G2 and HEP2 cell lines, it was found that IDMBA significantly inhibited cell growth with IC50 values comparable to those of established chemotherapeutic agents .

At the molecular level, IDMBA exerts its effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to receptors may alter signaling pathways that influence cell growth and apoptosis.

Research Findings

Recent studies have explored the pharmacological potential of IDMBA, focusing on its applications in drug development and synthetic chemistry.

Table 2: Summary of Research Findings on IDMBA

Study FocusFindings
Cytotoxicity Exhibits significant cytotoxic effects on cancer cells.
Enzyme Interaction Modulates activity of cytochrome P450 enzymes.
Synthetic Applications Serves as a building block for synthesizing biologically active compounds.

Q & A

Q. What are the primary synthetic routes for 2-iodo-4,5-dimethylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common synthetic approach involves iodination of 4,5-dimethylbenzoic acid derivatives using iodine sources (e.g., NaIO₄) in acidic media. For example, analogous procedures for iodinated benzoic acids (e.g., 4,5-dimethoxy-2-iodosylbenzoic acid) involve refluxing with NaIO₄ in 30% aqueous acetic acid to achieve >90% yield . Key optimizations include:

  • Temperature control : Maintain reflux conditions (~100–110°C) to ensure complete oxidation.
  • Stoichiometry : Use a slight excess of iodinating agent (1.05 equiv.) to drive the reaction.
  • Workup : Neutralize with 5% NaOH to stabilize the product and minimize decomposition .
    Purity can be assessed via HPLC or melting point analysis (expected range: 160–164°C based on structurally similar compounds) .

Q. How should this compound be stored to ensure long-term stability, and what decomposition products are likely under improper conditions?

Methodological Answer:

  • Storage : Store in airtight, light-protected containers at 2–8°C to prevent photolytic deiodination and hydrolysis. Avoid contact with metals due to potential corrosion .
  • Decomposition pathways :
    • Thermal degradation : Prolonged exposure to temperatures >160°C may lead to decarboxylation, forming 2-iodo-4,5-dimethylbenzene.
    • Hydrolysis : In aqueous acidic/basic conditions, cleavage of the iodo substituent can yield 4,5-dimethylbenzoic acid .
      Monitor stability via periodic FT-IR analysis (loss of –COOH and C–I stretching bands at ~500 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The methyl groups at positions 4 and 5 create steric hindrance, reducing accessibility of the iodine atom for coupling. Electronic effects from the electron-withdrawing carboxylic acid group further polarize the C–I bond, enhancing oxidative addition to Pd(0) catalysts. To mitigate steric challenges:

  • Catalyst selection : Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.
  • Solvent system : Employ polar aprotic solvents (e.g., DMF) at 80–100°C to increase reaction rates .
    Characterize coupling products via ¹H NMR (loss of aromatic protons adjacent to iodine) and LC-MS to confirm aryl-aryl bond formation .

Q. What analytical techniques are most effective for resolving structural ambiguities in iodinated benzoic acid derivatives, particularly regioisomers?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., differentiation between 2-iodo-4,5-dimethyl and 3-iodo-4,5-dimethyl isomers) .
  • ¹³C NMR : Chemical shifts for iodine-bearing carbons (C2 in 2-iodo derivatives) typically appear downfield (δ ~90–100 ppm) compared to non-iodinated positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₉IO₂, exact mass 275.965 g/mol) and rule out contaminants .

Q. How can computational methods (e.g., DFT) predict the acid dissociation constant (pKa) of this compound, and how does this compare to experimental values?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate pKa using the proton exchange method. The electron-withdrawing iodine and methyl groups are predicted to lower the pKa (increase acidity) compared to benzoic acid (pKa ~4.2) .
  • Experimental validation : Perform potentiometric titration in ethanol/water (4:1) to account for low solubility. Expected pKa range: 3.5–3.8 .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for iodinated benzoic acids: How to validate purity and structural consistency?

Methodological Answer: Reported melting points vary due to impurities or polymorphic forms. For this compound:

  • Purification : Recrystallize from ethanol/water (yields a white powder; mp ~160–164°C) .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent/water residues (<1% mass loss below 150°C).
  • DSC : A single endothermic peak indicates a pure crystalline phase .

Experimental Design Considerations

Q. What precautions are critical when handling this compound to avoid metal corrosion or skin exposure?

Methodological Answer:

  • Labware : Use glass or PTFE containers; avoid stainless steel due to iodide-induced corrosion .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill management : Neutralize spills with 5% NaOH, followed by rinsing with copious water .

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